molecular formula C9H23BO4 B12821035 n-Propyl boronic acid pinacol

n-Propyl boronic acid pinacol

Cat. No.: B12821035
M. Wt: 206.09 g/mol
InChI Key: DSTAHCLGZNXKHA-UHFFFAOYSA-N
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Description

n-Propyl boronic acid pinacol is an organoboron compound widely used in organic synthesis. It is a boronic ester derived from n-propyl boronic acid and pinacol. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Propyl boronic acid pinacol can be synthesized through several methods. One common approach involves the reaction of n-propyl boronic acid with pinacol in the presence of a dehydrating agent. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired boronic ester with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is purified through techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

n-Propyl boronic acid pinacol undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert it into alkanes or other reduced forms.

    Substitution: It participates in substitution reactions, often in the presence of catalysts.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields alcohols or ketones, while reduction produces alkanes .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • Methylboronic acid pinacol ester
  • Ethylboronic acid pinacol ester

Uniqueness

n-Propyl boronic acid pinacol is unique due to its specific alkyl group, which imparts distinct reactivity and selectivity in chemical reactions. Compared to phenylboronic acid pinacol ester, it offers different steric and electronic properties, making it suitable for specific applications where other boronic esters may not be as effective .

Properties

Molecular Formula

C9H23BO4

Molecular Weight

206.09 g/mol

IUPAC Name

2,3-dimethylbutane-2,3-diol;propylboronic acid

InChI

InChI=1S/C6H14O2.C3H9BO2/c1-5(2,7)6(3,4)8;1-2-3-4(5)6/h7-8H,1-4H3;5-6H,2-3H2,1H3

InChI Key

DSTAHCLGZNXKHA-UHFFFAOYSA-N

Canonical SMILES

B(CCC)(O)O.CC(C)(C(C)(C)O)O

Origin of Product

United States

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